4,4'-Oxybisbenzoyl chloride
Overview
Description
4,4’-Oxybisbenzoyl Chloride is a key biomedical chemical widely used in the pharmaceutical field and plays a crucial role in the drug development portfolio for a variety of diseases, including neoplastic diseases and cardiovascular diseases . It has a molecular formula of C14H8Cl2O3 and a molecular weight of 295.12 .
Synthesis Analysis
The synthesis of 4,4’-Oxybisbenzoyl Chloride involves the reaction of 4,4′-oxybisbenzaldehyde with chlorine to produce 4,4’-Oxybis (benzoyl Chloride) in high yield without using a large amount of reaction solvent .Molecular Structure Analysis
The molecular structure of 4,4’-Oxybisbenzoyl Chloride consists of two benzoyl chloride groups connected by an oxygen atom .Physical And Chemical Properties Analysis
4,4’-Oxybisbenzoyl Chloride is a solid at 20°C. It has a density of 1.4±0.1 g/cm^3, a boiling point of 403.7±30.0 °C at 760 mmHg, and a molar volume of 212.8±3.0 cm^3 .Scientific Research Applications
Synthesis of Organic Compounds : 4,4'-Oxybisbenzoyl chloride is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, a compound with potential applications in organic chemistry (Lu, 2014).
Development of Analytical Methods : The compound plays a role in the development of analytical methods, such as in liquid chromatography–mass spectrometry for detecting estrogens in biological fluids. This highlights its utility in enhancing detection sensitivity in analytical chemistry (Higashi et al., 2006).
Electrochemical Applications : In the field of electrochemistry, 4,4'-Oxybisbenzoyl chloride is used in the development of membrane electrodes. For example, it was used in the creation of nickel(II) selective potentiometric sensor in a poly(vinyl chloride) matrix, showcasing its relevance in sensor technology (Gupta et al., 2000).
Material Science : It is also significant in the field of material science, especially in the creation of novel materials with specific properties. For instance, its use in the synthesis of new aliphatic–aromatic azomethines with ester groups has been documented, demonstrating its role in developing materials with unique thermal and mesomorphic behaviors (Iwan et al., 2010).
Fuel Cell Technology : In the context of fuel cell technology, 4,4'-Oxybisbenzoyl chloride is used in the synthesis of polybenzimidazoles for high-temperature proton exchange membrane fuel cell applications, highlighting its importance in the advancement of energy technologies (Chen et al., 2016).
Polymer Chemistry : The compound finds applications in polymer chemistry, such as in the study of the influence of monomer concentration on the properties of polybenzimidazole, a polymer with potential uses in various industrial applications (Sannigrahi et al., 2009).
- ,5-dihydrooxazole complexes, which demonstrate catalytic activity towards the amination of aryl chlorides. This underscores its utility in facilitating chemical reactions in organic synthesis (Huang et al., 2014).
Fluorescent Sensing : 4,4'-Oxybisbenzoyl chloride is used in the design of fluorescent sensors, for instance, in the detection of toxic chemicals like oxalyl chloride and phosgene. This application is crucial in environmental monitoring and public safety (Zhang et al., 2017).
Suzuki-Miyaura Cross-Coupling : The compound is relevant in Suzuki-Miyaura cross-coupling reactions, a type of chemical reaction important in the synthesis of complex organic compounds. This application is particularly valuable in the pharmaceutical and agrochemical industries (Altenhoff et al., 2004).
Ionic Liquids and Electrochemistry : It has been explored in the study of ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate for electrochemical applications, indicating its role in developing new types of electrolytes for various electrochemical devices (Xiao & Johnson, 2003).
Synthesis of High-Performance Polymers : Its use in synthesizing polybenzoxazoles with ether and isopropylidene or hexafluoroisopropylidene units in the main chain, which are materials with high thermal stability and potential applications in high-performance polymers, is noteworthy (Hsiao & Yu, 1998).
Medicinal Chemistry : In medicinal chemistry, 4,4'-Oxybisbenzoyl chloride is used in synthesizing coordination polymers with potential application values in treating vaginitis by balancing microbial ecology in the vagina, illustrating its significance in drug discovery and therapeutic applications (Xie et al., 2021).
Pharmaceutical Synthesis : The compound is significant in pharmaceutical synthesis, as demonstrated by its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and key intermediates for sartans (Grasa et al., 2002).
Fuel Desulfurization : 4,4'-Oxybisbenzoyl chloride plays a role in fuel desulfurization processes. For example, it is part of a study on deep oxidative desulfurization of fuels at room temperature, underscoring its relevance in environmental and energy-related applications (Xu et al., 2017).
Green Chemistry : The compound is also utilized in green chemistry applications, such as in one-pot multi-component processes for the synthesis of various organic compounds. This highlights its role in developing environmentally friendly chemical processes (Sayahi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4-carbonochloridoylphenoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWBBMPVXVSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221810 | |
Record name | Benzoyl chloride, p,p'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Oxybisbenzoyl chloride | |
CAS RN |
7158-32-9 | |
Record name | 4,4′-Oxydibenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7158-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, p,p'-oxybis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, p,p'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Oxybis(benzoyl Chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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